Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate
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Overview
Description
Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate, also known as MMBO, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of medicine. MMBO is a small molecule inhibitor that has shown promising results in the inhibition of cancer cell growth and the modulation of immune responses.
Mechanism of Action
Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate exerts its effects by inhibiting the activity of the enzyme, dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA. Inhibition of DHODH leads to a decrease in the levels of pyrimidines, which ultimately leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate has been shown to have a variety of biochemical and physiological effects. Inhibition of DHODH leads to a decrease in the levels of pyrimidines, which ultimately leads to the inhibition of cell proliferation and induction of apoptosis. Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate has also been shown to modulate immune responses by inhibiting the production of cytokines and chemokines that promote inflammation. Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate has potential applications in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Advantages and Limitations for Lab Experiments
Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate is also stable and has a long shelf life, which makes it easier to store and transport. However, there are also limitations to using Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate in lab experiments. Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate is a small molecule inhibitor, which means that it may have off-target effects. Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate may also have limited solubility in certain solvents, which may limit its use in certain experiments.
Future Directions
There are several future directions for Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate research. One potential direction is to investigate the effects of Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate on other types of cancer cells. Another direction is to investigate the effects of Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate on immune cells in more detail. Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate may also have potential applications in the treatment of other diseases beyond cancer and autoimmune diseases. Future research may also focus on developing more selective inhibitors of DHODH that have fewer off-target effects.
Synthesis Methods
Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate is synthesized through a multi-step process that involves the reaction of morpholine-4-carbonyl chloride with 3-aminobenzyl alcohol to form 3-(morpholine-4-carbonyl)benzyl alcohol. This intermediate is then reacted with methyl acrylate to form methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate. The final product is obtained through purification and isolation steps.
Scientific Research Applications
Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate has been studied extensively for its potential applications in the field of cancer research. Studies have shown that Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate has also been shown to modulate immune responses by inhibiting the production of cytokines and chemokines that promote inflammation. Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate has potential applications in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
properties
IUPAC Name |
methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-16(21)6-5-15(20)18-12-13-3-2-4-14(11-13)17(22)19-7-9-24-10-8-19/h2-6,11H,7-10,12H2,1H3,(H,18,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZJOEGMBWRCAM-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NCC1=CC(=CC=C1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NCC1=CC(=CC=C1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate |
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